Product packaging for Methyl 2-fluoro-3-iodobenzoate(Cat. No.:CAS No. 1260830-14-5)

Methyl 2-fluoro-3-iodobenzoate

Cat. No.: B2379512
CAS No.: 1260830-14-5
M. Wt: 280.037
InChI Key: KSWOUEDGSUJEEN-UHFFFAOYSA-N
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Description

Significance of Fluorine and Iodine Substituents in Aromatic Systems for Chemical Reactivity and Biological Functionality

The introduction of fluorine and iodine atoms onto an aromatic ring imparts unique and highly desirable properties that influence both chemical reactivity and biological function.

Fluorine , the most electronegative element, significantly alters the electronic properties of the aromatic ring. numberanalytics.com Its strong electron-withdrawing nature can decrease the reactivity of the ring towards electrophilic substitution while increasing its stability against oxidative metabolism. numberanalytics.comtandfonline.com This enhanced metabolic stability is a crucial factor in drug design, often leading to improved pharmacokinetic profiles. tandfonline.com The small size of the fluorine atom allows it to act as a hydrogen isostere, meaning it can replace a hydrogen atom without significant steric perturbation, yet its electronic influence can drastically alter a molecule's properties. tandfonline.com In medicinal chemistry, the incorporation of fluorine can enhance binding affinity to target proteins and improve membrane permeability. tandfonline.com

Iodine , in contrast, is the least electronegative of the common halogens. Its large size and the relatively weak carbon-iodine bond make it an excellent leaving group in various chemical transformations. fiveable.me Aromatic iodides are highly valued as versatile synthetic intermediates, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. fiveable.me This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. fiveable.me In a biological context, radioiodinated aromatic compounds are utilized in medical imaging techniques like Positron Emission Tomography (PET). tandfonline.comnih.gov

The combination of both a fluorine and an iodine atom on the same aromatic ring, as seen in Methyl 2-fluoro-3-iodobenzoate, creates a multifunctional building block with a unique reactivity profile, offering chemists the ability to perform selective and sequential chemical modifications.

Overview of this compound as a Key Building Block and Intermediate

This compound is a solid chemical compound with the molecular formula C₈H₆FIO₂. sigmaaldrich.comvwr.com It belongs to the class of substituted benzoic acids and is recognized for its utility as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com The strategic placement of the fluorine and iodine atoms at the ortho and meta positions relative to the methyl ester group, respectively, dictates its reactivity and makes it a valuable precursor for a wide array of chemical transformations.

Chemical and Physical Properties of this compound

Property Value
CAS Number 1260830-14-5
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.04 g/mol
Physical Form Solid
Purity Typically ≥97%

| Storage Temperature | 2-8°C, protected from light |

Data sourced from multiple chemical suppliers. sigmaaldrich.comvwr.comacs.org

Scope and Research Imperatives for this compound

The research interest in this compound stems from its potential as a versatile building block for the synthesis of novel and functionalized molecules. The distinct reactivity of the C-I and C-F bonds, along with the ester group, allows for a programmed synthetic approach.

Key research imperatives include:

Exploration of Cross-Coupling Reactions: Utilizing the reactive C-I bond for the introduction of various organic fragments through well-established palladium-catalyzed cross-coupling reactions. acs.org

Synthesis of Heterocyclic Compounds: Employing the di-halogenated scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. researchgate.net

Development of Novel Pharmaceuticals and Agrochemicals: Using this compound as a starting material to synthesize new chemical entities with potential therapeutic or crop-protective properties. myskinrecipes.com

Investigation of Regioselective Reactions: Studying the directing effects of the existing substituents to achieve high regioselectivity in further functionalization of the aromatic ring.

The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new reaction methodologies and the creation of valuable molecules for a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FIO2 B2379512 Methyl 2-fluoro-3-iodobenzoate CAS No. 1260830-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWOUEDGSUJEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for Methyl 2 Fluoro 3 Iodobenzoate

Regioselective Halogenation Techniques in Benzoic Acid Derivatives

Achieving the precise 2-fluoro-3-iodo substitution pattern on a benzoic acid framework is non-trivial. The electronic properties of the existing substituents heavily influence the position of any subsequent functionalization. The carboxylic acid group, for instance, is a deactivating group and a meta-director for electrophilic aromatic substitution, while the fluorine atom is a deactivating but ortho, para-director. docbrown.info This inherent directing-group conflict necessitates the use of advanced synthetic strategies to override the natural reactivity of the aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position adjacent (ortho) to a directing metalation group (DMG). The carboxylic acid group itself can serve as an effective DMG. researchgate.net In this approach, the benzoic acid is treated with a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org This combination facilitates the deprotonation of the most acidic proton, which is the one on the carboxylic acid, followed by lithiation at the ortho position to form a dilithiated intermediate. researchgate.netorganic-chemistry.org

This ortho-lithiated species is a potent nucleophile that can react with a suitable electrophile. For the synthesis of 2-fluoro-3-iodobenzoic acid, one could start with 2-fluorobenzoic acid. The carboxylic acid group directs the metalation to the C3 position, and subsequent quenching with an electrophilic iodine source, such as molecular iodine (I₂), introduces the iodine atom at the desired location. researchgate.net

More recently, transition-metal-catalyzed C-H activation has emerged as an alternative to the use of strong organolithium bases. Iridium complexes, for example, have been successfully employed for the selective ortho-iodination of benzoic acids using N-iodosuccinimide (NIS) as the iodine source. rsc.orgacs.org These methods often proceed under milder conditions and can exhibit high functional group tolerance. rsc.org A proposed catalytic cycle for such transformations may involve C-H activation, oxidative addition, and reductive elimination steps. rsc.org

Classical electrophilic aromatic substitution (EAS) is a fundamental method for halogenating benzene (B151609) rings. savemyexams.com The reaction involves the attack of the electron-rich aromatic ring on a potent electrophile, such as a bromine cation generated from Br₂ and a Lewis acid catalyst like FeBr₃. libretexts.org However, the regiochemical outcome is dictated by the electronic nature of the substituents already present. For a benzoic acid derivative, the carboxyl group directs incoming electrophiles to the meta position (C5). docbrown.info Therefore, a direct electrophilic iodination of 2-fluorobenzoic acid would not yield the desired 3-iodo isomer, making this approach unsuitable for the target molecule.

Nucleophilic aromatic substitution (SNAr) is another key mechanism, typically used for introducing nucleophiles like fluoride (B91410) onto an aromatic ring. This reaction requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halogen). While critical for synthesizing many fluorinated aromatics, it is less directly applicable to the specific step of introducing the iodine atom at the C3 position in this context.

Esterification Protocols for Benzoic Acids

The final step in the synthesis of Methyl 2-fluoro-3-iodobenzoate is the conversion of the carboxylic acid functional group of the 2-fluoro-3-iodobenzoic acid intermediate into a methyl ester. Several reliable methods exist for this transformation.

Fischer-Speier esterification is the most classic and widely used method for producing esters from carboxylic acids and alcohols. tcichemicals.com The reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). studylib.net

The mechanism is an equilibrium process. studylib.net To drive the reaction towards the ester product, a large excess of the alcohol is used, or the water generated during the reaction is removed. tcichemicals.comstudylib.net While effective, the reaction can be slow. researchgate.net Modern variations employ microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and often improve yields. academicpublishers.orgusm.myusm.my Studies on substituted benzoic acids have shown that high yields can be achieved in minutes under sealed-vessel microwave conditions. usm.myusm.my

Table 1: Comparison of Fischer Esterification Conditions for Substituted Benzoic Acids
MethodCatalystSolvent/ReagentConditionsTypical YieldReference
ConventionalH₂SO₄Excess Methanol (B129727)Reflux, 30 min~75% (isolated) studylib.net
Microwave (Sealed)H₂SO₄Ethanol130-150°C, 15 minGood to Excellent usm.myusm.my
Ionic LiquidBrønsted Acidic Ionic LiquidExcess AlcoholSolvent-free, Microwave77-98.5% researchgate.net

For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, methods employing coupling reagents offer a milder alternative. These reactions are typically performed at room temperature. rsc.org The Steglich esterification, for example, uses a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. rsc.org A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial, as it acts as a highly nucleophilic acyl transfer agent, accelerating the reaction and forming a more reactive intermediate. rsc.org

Other classes of highly efficient coupling reagents include uronium-based reagents like TBTU and TATU, and phosphonium (B103445) salts. luxembourg-bio.com These reagents are widely used in peptide synthesis but are equally effective for forming esters from a variety of acids and alcohols under mild conditions. luxembourg-bio.com The Mitsunobu reaction is another powerful method for esterification, particularly with phenols, that proceeds under neutral conditions. researchgate.net

Table 2: Selected Coupling Reagents for Methyl Ester Formation
Reagent ClassExample ReagentTypical ConditionsKey FeaturesReference
CarbodiimidesDCC (+ DMAP)Room Temp, Anhydrous Solvent (e.g., DCM)Mild conditions; DMAP catalyst is key. rsc.org
Uronium-basedTBTU, TATU, COMURoom Temp, Organic Base (e.g., DIEA)Fast and efficient for primary/secondary alcohols. luxembourg-bio.com
Anhydrides2-Methyl-6-nitrobenzoic anhydride (B1165640) (Shiina Macrolactonization)Room Temp, Base, Catalytic DMAPHigh yields, applicable to complex molecules. tcichemicals.com

Multi-step Synthetic Sequences to this compound

A plausible and efficient synthetic route to this compound begins with a commercially available precursor, 2-fluorobenzoic acid. lookchem.com The synthesis logically proceeds through two main steps: regioselective iodination followed by esterification.

Step 1: Synthesis of 2-Fluoro-3-iodobenzoic Acid. Starting with 2-fluorobenzoic acid, a directed ortho-metalation (DoM) reaction is employed. The substrate is treated with s-BuLi and TMEDA in an anhydrous solvent like THF at low temperature (e.g., -78 °C). organic-chemistry.org This selectively generates a lithiated intermediate at the C3 position, ortho to the directing carboxylate group. This intermediate is then quenched with an electrophilic iodine source, such as I₂, to yield the key intermediate, 2-fluoro-3-iodobenzoic acid. researchgate.netlookchem.com

Step 2: Esterification. The resulting 2-fluoro-3-iodobenzoic acid is then converted to the final product. A standard Fischer esterification is well-suited for this step. The acid is refluxed in an excess of methanol with a catalytic amount of concentrated sulfuric acid. studylib.net After the reaction is complete, an aqueous workup followed by extraction and purification would yield this compound. sigmaaldrich.com

This sequence leverages a powerful regioselective C-H functionalization technique followed by a classic, robust esterification protocol to efficiently construct the target molecule.

Synthesis from Precursors such as Methyl 2-Amino-3-fluoro-5-iodobenzoate or 2-Fluoro-3-nitrobenzoic acid

The synthesis of this compound can be achieved from various starting materials, including Methyl 2-amino-3-fluoro-5-iodobenzoate and 2-Fluoro-3-nitrobenzoic acid. sigmaaldrich.comwipo.int

One common pathway involves the esterification of a benzoic acid derivative. For instance, 2-Fluoro-3-nitrobenzoic acid can be reacted with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com The reaction is typically stirred at an elevated temperature, for example 50°C, for an extended period to ensure completion. Following the reaction, the mixture is worked up by removing the solvent and neutralizing the acid, often with a saturated aqueous solution of sodium bicarbonate. The crude product, Methyl 2-fluoro-3-nitrobenzoate, can then be isolated and purified. chemicalbook.com

Another approach begins with a more substituted precursor like 3-amino-4-fluorobenzoic acid. This route involves a multi-step process that includes halogenation to introduce the iodine atom, followed by esterification with methanol to form the final methyl ester. smolecule.com The specific regioselectivity of these reactions is crucial and is influenced by the electronic effects of the substituents already present on the aromatic ring. smolecule.com

Sequential Introduction of Fluorine and Iodine via Diazotization and Iodination

A well-established method for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction, which involves diazotization of an amino group followed by iodination. google.commdpi.com This strategy can be applied to the synthesis of this compound, starting from an appropriately substituted aniline (B41778) derivative.

The process begins with the diazotization of an aromatic amine, such as a methyl aminobenzoate, using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures. google.comethz.ch The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces the iodine atom onto the ring. google.comethz.ch This sequential introduction of functional groups allows for precise control over the final substitution pattern of the benzene ring. The reaction conditions, including temperature and the concentration of reagents, are critical for maximizing the yield and minimizing the formation of by-products. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of synthesizing substituted benzoates, these reactions can be used to introduce various functional groups onto the aromatic ring.

While direct palladium-catalyzed iodination of a C-H bond on a pre-existing methyl 2-fluorobenzoate (B1215865) is a potential strategy, the more common application involves coupling an aryl halide with a suitable partner. For instance, a bromo- or iodo-substituted benzoate (B1203000) can be coupled with a variety of organometallic reagents to introduce new substituents. researchgate.netnih.gov The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, the ligands, the base, and the solvent system. rsc.orgmit.edu Ligands such as BrettPhos and RuPhos have shown broad applicability in palladium-catalyzed C-N cross-coupling reactions, highlighting the importance of the ligand in facilitating the desired transformation. rsc.org These methods offer a versatile approach to functionalizing aryl halides, enabling the synthesis of complex molecules with high precision. mit.edu

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product, this compound. This involves a careful selection of catalysts, solvents, and temperature, as well as the implementation of effective purification techniques.

Catalyst Systems and Ligand Effects in Halogenation and Cross-Coupling

The choice of catalyst and ligand is critical in both halogenation and cross-coupling reactions. In palladium-catalyzed reactions, the ligand plays a crucial role in stabilizing the metal center and influencing the reactivity and selectivity of the transformation. rsc.orgethz.ch For example, in C-N cross-coupling reactions, ligands like BrettPhos and RuPhos have been shown to be highly effective for a wide range of substrates. rsc.orgmit.edu The use of specific ligands can lead to higher yields and shorter reaction times. mit.edu In some cases, a dual catalyst system, such as a combination of palladium and copper, may be employed to achieve the desired transformation. rsc.org The selection of the optimal catalyst and ligand often requires screening a variety of options to find the most efficient system for a particular substrate and reaction type.

Solvent Selection and Temperature Control in Esterification and Halogenation

Solvent selection and temperature control are key parameters that significantly impact the outcome of esterification and halogenation reactions. The choice of solvent can influence the solubility of reactants, the reaction rate, and the position of equilibrium. For esterification, common solvents include methanol itself (when it is also the reactant) or other organic solvents like dichloromethane. chemicalbook.comgoogle.com The reaction temperature is often elevated to drive the reaction to completion, but it must be carefully controlled to avoid side reactions. chemicalbook.com

In halogenation reactions, the solvent can affect the reactivity of the halogenating agent and the selectivity of the reaction. Temperature control is also crucial, with some reactions requiring low temperatures to control exothermicity and prevent the formation of byproducts. mdpi.com The optimization of both solvent and temperature is often achieved through systematic experimentation to identify the conditions that provide the highest yield and purity of the desired product. diva-portal.orgacs.org

Purification Techniques for Intermediate and Final Compounds

The purification of intermediates and the final product is a critical step in any synthetic sequence to ensure the desired level of purity. Common techniques include:

Extraction: This is often used during the work-up of a reaction to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. For example, after esterification, an organic solvent is used to extract the product from the aqueous phase. chemicalbook.com

Washing: The organic layer containing the product is often washed with water or brine to remove any remaining water-soluble impurities. chemicalbook.com

Drying: After extraction and washing, the organic solution is dried over a drying agent like sodium sulfate (B86663) to remove any residual water. chemicalbook.com

Filtration: This is used to separate solid products from a liquid phase, for instance, after crystallization or precipitation.

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is often used to purify both intermediates and the final product to a high degree of purity.

Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution. ethz.ch

Distillation: For liquid products, distillation can be used to separate them from non-volatile impurities or from other liquids with different boiling points. google.com

Solid-Phase Extraction (SPE): This technique can be used for the rapid purification of compounds, where the target molecule is retained on a solid support while impurities are washed away. nih.govgoogle.com

The choice of purification method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities. Often, a combination of these techniques is required to obtain the final product with the desired purity.

Table of Reaction Parameters for the Synthesis of Methyl 2-fluoro-3-nitrobenzoate

Parameter Condition Reference
Starting Material 2-Fluoro-3-nitrobenzoic acid chemicalbook.com
Reagent Methanol (MeOH) chemicalbook.com
Catalyst Concentrated Sulfuric Acid (H₂SO₄) chemicalbook.com
Temperature 50 °C chemicalbook.com
Reaction Time 16 hours chemicalbook.com
Work-up Removal of solvent, dilution with EtOAc, washing with saturated aqueous NaHCO₃, water, and brine chemicalbook.com
Purification Drying over Na₂SO₄, filtration, and concentration chemicalbook.com

Table of Compounds Mentioned

Compound Name
2-Fluoro-3-iodobenzoic acid
2-Fluoro-3-nitrobenzoic acid
3-amino-4-fluorobenzoic acid
BrettPhos
Methyl 2-amino-3-fluoro-5-iodobenzoate
Methyl 2-aminobenzoate
Methyl 2-fluorobenzoate
This compound
Methyl 2-fluoro-3-nitrobenzoate
Potassium iodide
RuPhos
Sodium bicarbonate
Sodium nitrite

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical and Agrochemical Intermediates

The presence of both fluorine and iodine atoms makes Methyl 2-fluoro-3-iodobenzoate a highly sought-after intermediate in the synthesis of biologically active compounds. The strategic placement of these halogens allows for diverse chemical transformations, crucial for developing new therapeutic agents and crop protection chemicals.

Synthesis of Novel Bioactive Molecules and Drug Candidates

The structure of this compound is an ideal starting point for the synthesis of novel bioactive molecules. The carbon-iodine bond is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex drug candidates.

The fluorine atom, on the other hand, is often incorporated into drug molecules to enhance their metabolic stability, binding affinity, and bioavailability. The field of medicinal chemistry has shown significant interest in benzothiazole (B30560) derivatives, which exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties researchgate.net. The unique electronic properties conferred by the fluorine and iodine substituents on the benzoate (B1203000) scaffold provide a distinct platform for medicinal chemists to design and synthesize new generations of therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a critical precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) lookchem.combiosc.de. High-purity intermediates are essential for the integrity and efficacy of the final API nbinno.com. The fluorine atom can improve the pharmacological profile of a drug, while the iodine atom acts as a versatile chemical handle for introducing other molecular fragments. For instance, related fluorinated and iodinated benzoic acids are recognized as vital pharmaceutical intermediates for efficient API synthesis nbinno.com. The reliability and quality of such precursors are paramount in streamlining the drug development process and ensuring the consistency of the final medicinal product nbinno.com. The general class of iodinated benzoates are valued as building blocks for a wide array of complex organic molecules, making them a cornerstone in the development of new APIs nbinno.com.

Development of Functionalized Aromatic Compounds

Beyond life sciences, this compound is a key starting material for creating highly functionalized aromatic compounds used in materials science and chemical engineering.

Fluorinated Aromatic Compounds in Material Science and Chemical Engineering

Fluorinated aromatic compounds possess unique properties that are highly desirable in materials science researchgate.net. The incorporation of fluorine can significantly alter a material's thermal stability, chemical resistance, and electronic characteristics. This compound serves as a precursor to these advanced materials. The iodine atom can be readily replaced through various substitution reactions to introduce other functional groups, leading to the synthesis of monomers or material modifiers. These resulting fluorinated aromatics have found applications in the development of high-performance polymers, liquid crystals, and materials for electronic devices researchgate.net.

Precursors for Polymers and Advanced Materials with Tunable Properties

The difunctional nature of this compound, with its reactive iodine site and the property-enhancing fluorine atom, makes it an attractive precursor for specialized polymers. The carbon-iodine bond can participate in polymerization reactions, such as polycondensation or cross-coupling polymerization, to form the polymer backbone. The fluorine atom, retained in the final polymer structure, can impart valuable properties such as hydrophobicity, low surface energy, and enhanced durability. This allows for the creation of advanced materials with precisely tuned properties suitable for demanding applications, including specialty coatings, membranes, and advanced composites. The general utility of iodinated benzoates as precursors for advanced materials is well-documented in the chemical industry nbinno.com.

Synthesis of Heterocyclic Compounds

The structural framework of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and functional materials.

Building Blocks for Indole, Quinoline (B57606), and Benzimidazole (B57391) Derivatives

The synthesis of indole, quinoline, and benzimidazole derivatives often relies on the strategic use of functionalized aromatic precursors. While direct experimental data on the use of this compound for these specific syntheses is not extensively detailed in the provided search results, its structure lends itself to established synthetic routes.

Indole Derivatives: The synthesis of indoles can be achieved through palladium-catalyzed reactions, such as the Sonogashira coupling of an ortho-iodoaniline with a terminal alkyne, followed by a cyclization step. nih.govnih.govresearchgate.net In this context, this compound, after transformation of the ester group into an amino or protected amino group, could serve as a key building block.

Quinoline Derivatives: Quinolines can be synthesized via various methods, including the Heck reaction. uncw.eduorganic-chemistry.org The iodo- and fluoro-substituted benzene (B151609) ring of this compound provides handles for such transition metal-catalyzed cross-coupling reactions to construct the quinoline core. nih.gov

Benzimidazole Derivatives: The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with a carboxylic acid derivative or an aldehyde. Alternatively, transition metal-catalyzed methods like the Buchwald-Hartwig amination can be employed for the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative. researchgate.net The functional groups on this compound can be manipulated to generate the necessary precursors for these transformations. nih.gov

Cyclization Reactions Utilizing the Halogen and Ester Functionalities

The presence of both a halogen (iodine) and an ester group on the aromatic ring of this compound allows for a variety of cyclization strategies. The iodine atom is a versatile handle for numerous cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, which can be used to introduce substituents that subsequently participate in cyclization reactions.

For instance, a Sonogashira coupling with a terminal alkyne can be followed by an intramolecular cyclization to form a variety of heterocyclic systems. The ester functionality can also be involved in cyclization reactions, for example, through condensation with a suitably positioned nucleophile introduced via a cross-coupling reaction at the iodine position.

Ligand Design in Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. The unique electronic and steric properties of ligands play a key role in the efficiency and selectivity of catalytic transformations.

Precursors for Phosphine (B1218219) Ligands and N-Heterocyclic Carbenes

Phosphine Ligands: Phosphine ligands are a cornerstone of catalysis. cfmot.de The synthesis of functionalized phosphine ligands can be achieved by reacting organometallic phosphide (B1233454) reagents with aryl halides. nih.gov this compound can serve as a precursor to such ligands. The iodine atom can be displaced by a phosphine group through a nucleophilic substitution or a transition metal-catalyzed phosphination reaction. The fluorine atom and the methyl ester group can then be used to fine-tune the electronic and steric properties of the resulting phosphine ligand. bl.ukresearchgate.net

Ligand TypeSynthetic PrecursorPotential Application
Functionalized ArylphosphineThis compoundCross-coupling reactions, hydrogenation

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands in catalysis. beilstein-journals.org The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often starts from functionalized anilines. nih.gov this compound can be converted into the corresponding aniline derivative, which can then be used to construct the heterocyclic core of the NHC precursor. The fluorine and ester functionalities would ultimately be located on the N-aryl substituent of the NHC, influencing its catalytic activity. nih.govrsc.org

Ligand TypeSynthetic PrecursorPotential Application
Functionalized N-Aryl NHCAniline derivative of this compoundOlefin metathesis, cross-coupling reactions

Chiral Ligand Synthesis for Asymmetric Catalysis

The synthesis of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govpolyu.edu.hk

Chiral Phosphine Ligands: The development of chiral phosphine ligands has been a major focus in asymmetric catalysis. nih.gov By incorporating a chiral moiety into the phosphine ligand structure, it is possible to induce enantioselectivity in metal-catalyzed reactions. Starting from this compound, a chiral phosphine ligand could be synthesized by introducing a chiral group, for example, through the ester functionality, or by using a chiral phosphinating agent. acs.org The fluorine atom would also play a role in modulating the electronic properties of the ligand, which can be critical for achieving high enantioselectivity.

Chiral N-Heterocyclic Carbenes: Similarly, chiral NHC ligands can be prepared by incorporating chirality into their structure, either in the heterocyclic backbone or on the N-substituents. The aniline derived from this compound could be reacted with a chiral diamine to form the core of a chiral NHC. The resulting ligand could then be used in a variety of asymmetric transformations.

The strategic placement of the fluoro and ester groups on the ligand scaffold derived from this compound offers exciting possibilities for the rational design of new and efficient chiral ligands for a wide range of asymmetric catalytic reactions.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the precise structure of organic molecules in solution. creative-biostructure.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships.

The analysis of one-dimensional NMR spectra is the first step in characterizing Methyl 2-fluoro-3-iodobenzoate. Each spectrum provides unique insights into the different nuclei present in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals information about the hydrogen atoms in the molecule. For this compound, two main sets of signals are expected: one for the aromatic protons on the benzene (B151609) ring and another for the methyl (CH₃) group of the ester functionality. The aromatic region would typically show complex splitting patterns due to spin-spin coupling between the neighboring protons. The methyl group would appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Eight distinct signals are expected for the eight carbon atoms in this compound, as they are in chemically non-equivalent environments. docbrown.info The carbonyl carbon of the ester group typically appears significantly downfield (at a higher ppm value). The carbon atoms attached to the electronegative fluorine and iodine atoms will also show characteristic chemical shifts.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.com It provides a direct probe of the fluorine's local electronic environment. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal is influenced by the other substituents on the aromatic ring. alfa-chemistry.com

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (δ) in ppm Multiplicity
¹H Aromatic (Ar-H) 7.0 - 8.5 Multiplet
¹H Methyl (O-CH₃) 3.5 - 4.0 Singlet
¹³C Carbonyl (C=O) 160 - 170 Singlet
¹³C Aromatic (Ar-C) 110 - 150 Multiple Signals
¹³C Methyl (O-CH₃) 50 - 60 Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration used. pdx.edu

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule, confirming the substitution pattern on the benzene ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, allowing for the assignment of their relative positions on the ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is used to definitively assign which proton is attached to which carbon in the molecule's skeleton. For example, the singlet from the methyl protons in the ¹H spectrum would show a correlation to the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly powerful for piecing together the molecular structure. For instance, the methyl protons would show a correlation to the carbonyl carbon of the ester group, confirming the ester functionality. Correlations between the aromatic protons and various aromatic carbons would help to unambiguously confirm the 2-fluoro and 3-iodo substitution pattern.

NMR spectroscopy is a powerful tool for distinguishing between isomers, which have the same molecular formula but different arrangements of atoms. creative-biostructure.comoxinst.com

Regioisomers: this compound has several regioisomers (e.g., Methyl 2-fluoro-4-iodobenzoate, Methyl 3-fluoro-2-iodobenzoate). Each regioisomer will produce a unique set of signals in both ¹H and ¹³C NMR spectra due to the different electronic environments and coupling patterns of the aromatic protons and carbons. oxinst.com The specific splitting patterns and chemical shifts observed in the aromatic region of the ¹H NMR spectrum are a direct fingerprint of the substitution pattern, allowing for unambiguous differentiation between the various regioisomers.

Stereoisomers: For a molecule like this compound, which is achiral, there are no enantiomers or diastereomers. However, in cases where stereoisomers do exist, NMR spectroscopy can be used to differentiate them. wikipedia.orgmagritek.comjeol.com The spatial arrangement of atoms in stereoisomers can lead to different chemical shifts and coupling constants, particularly when using chiral solvating agents or through the analysis of Nuclear Overhauser Effect (NOE) correlations. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₆FIO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 2: Molecular Weight and Exact Mass of this compound

Parameter Value Source
Molecular Formula C₈H₆FIO₂ -
Molecular Weight 280.03 g/mol chemsrc.com

The ability of HRMS to measure mass to several decimal places allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. nationalmaglab.orgunt.edu The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is a characteristic fingerprint of the molecule.

In a typical MS/MS experiment for this compound, the molecular ion (M⁺) would be selected and subjected to collision-induced dissociation (CID). Common fragmentation pathways for benzoate (B1203000) esters include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of a benzoyl cation.

Loss of the methyl group (-CH₃): This is another common fragmentation.

Loss of carbon monoxide (CO): Following the initial fragmentation, further losses can occur.

Cleavage of the iodine or fluorine atoms: The carbon-halogen bonds can also break, leading to characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations associated with the ester group, the substituted aromatic ring, and the carbon-halogen bonds.

Characteristic Vibrational Modes of Ester, Aromatic, and Halogen Bonds

The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds.

The ester functional group would be readily identifiable by a strong, sharp absorption band in the IR spectrum corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1730-1715 cm⁻¹. Another key indicator of the ester group is the C-O stretching vibrations, which would likely produce two distinct bands: one for the C-O single bond of the ester linkage (around 1300-1200 cm⁻¹) and another for the O-CH₃ bond (around 1150-1100 cm⁻¹).

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the benzene ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be expected in the 900-690 cm⁻¹ range.

The presence of halogen substituents would be confirmed by the detection of C-F and C-I stretching vibrations. The C-F stretching vibration is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ region. The C-I stretching vibration, involving a heavier atom, would occur at a much lower frequency, typically in the 600-500 cm⁻¹ range.

Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O stretch 1730-1715
C-O stretch 1300-1200
O-CH₃ stretch 1150-1100
Aromatic C-H stretch >3000
C=C stretch 1600-1450
C-H bend (out-of-plane) 900-690
Halogen C-F stretch 1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from the π-electron system of the benzene ring.

Analysis of Aromatic Chromophores and Substituent Effects

The benzene ring acts as a chromophore, exhibiting characteristic absorption bands in the UV region. For substituted benzenes, the positions and intensities of these bands are influenced by the electronic effects of the substituents. The ester group, being a deactivating group, and the halogen atoms, with their inductive and resonance effects, would modulate the electronic transitions of the benzene ring.

The spectrum is expected to show a primary absorption band (E-band) around 200-210 nm and a secondary band (B-band) with fine structure around 260-280 nm, which are characteristic of the π → π* transitions in the benzene ring. The presence of the iodo and fluoro substituents, along with the methyl ester group, would likely cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene. The iodine atom, in particular, due to its polarizability and the possibility of n → σ* transitions involving its lone pair electrons, could introduce additional features or broadening of the absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A single-crystal X-ray diffraction study would yield the precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planar nature of the benzene ring and determine the orientation of the methyl ester group relative to the ring. The analysis would also reveal the conformation of the ester group, specifically the rotational angle around the C(aromatic)-C(carbonyl) and O-CH₃ bonds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular systems. For "Methyl 2-fluoro-3-iodobenzoate," these calculations can elucidate the influence of the fluorine and iodine substituents on the geometry and electronic properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like "this compound." DFT calculations can predict a variety of electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential.

The fluorine atom, being highly electronegative, will inductively withdraw electron density from the ring. Conversely, it can donate electron density through resonance. The iodine atom, while less electronegative than fluorine, is polarizable and can also participate in halogen bonding. DFT calculations would be instrumental in quantifying these competing effects. A key aspect of such a study would be the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For substituted methyl benzoates, the nature and position of the substituents have a marked influence on these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value/TrendBasis of Prediction
HOMO Energy Lowered compared to methyl benzoate (B1203000)Inductive effect of fluorine and iodine
LUMO Energy Lowered compared to methyl benzoateInductive effect of fluorine and iodine
HOMO-LUMO Gap Potentially narrowedCompeting electronic effects of substituents
Dipole Moment Increased compared to methyl benzoateIntroduction of polar C-F and C-I bonds

Note: The values in this table are qualitative predictions based on established principles and computational studies on related molecules, in the absence of direct computational data for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense than DFT.

For a molecule like "this compound," high-level ab initio calculations would be particularly useful for benchmarking the results from more approximate methods like DFT. They can provide very accurate geometries and energies, which are crucial for a reliable conformational analysis and for the calculation of reaction barriers. For instance, ab initio calculations have been successfully used to determine the rotational barriers in methyl benzoate and related systems with a high degree of accuracy. These studies have shown that the barrier to rotation about the phenyl-carbonyl bond is relatively low.

The presence of an ortho-substituent in "this compound" introduces the possibility of different stable conformations due to rotation around the C(aryl)-C(ester) single bond. The interplay of steric hindrance and electrostatic interactions between the fluorine atom and the methoxycarbonyl group will determine the preferred molecular geometry.

Computational studies on ortho-substituted benzaldehydes, acetophenones, and methyl benzoates have shown that the planar conformations are generally the most stable. For methyl 2-fluorobenzoate (B1215865), the trans conformer (where the C=O bond is directed away from the fluorine atom) is predicted to be more stable than the cis conformer. This preference is attributed to the minimization of repulsive electrostatic interactions between the electronegative fluorine and the carbonyl oxygen.

Table 2: Predicted Geometrical Parameters of the Most Stable Conformer of this compound based on Analogous Systems

ParameterPredicted ValueBasis of Prediction
Dihedral Angle (F-C2-C1-C=O) ~180° (trans conformation)Minimization of steric and electrostatic repulsion
Bond Length (C2-F) ~1.35 ÅTypical C(sp²)-F bond length
Bond Length (C3-I) ~2.10 ÅTypical C(sp²)-I bond length
Bond Angle (F-C2-C1) ~118-120°VSEPR theory and substituent effects

Note: The values in this table are estimations based on computational studies of methyl 2-fluorobenzoate and other halogenated benzene (B151609) derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates.

For any proposed reaction involving "this compound," such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures and calculate the associated activation energy barriers. This information is crucial for understanding the feasibility and kinetics of a reaction.

For example, in the synthesis of "this compound" via electrophilic iodination of methyl 2-fluorobenzoate, computational modeling could be used to compare the energy barriers for iodination at the C3, C4, C5, and C6 positions. Such calculations would likely confirm the observed regioselectivity of the reaction. The transition state would involve the formation of a sigma complex (Wheland intermediate), and its stability would be influenced by the electronic effects of the fluorine and methoxycarbonyl groups.

Beyond identifying individual transition states, computational modeling can map out entire reaction pathways, including the energies of all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism.

For instance, the reactivity of the ester group in "this compound" towards nucleophilic acyl substitution could be investigated. A reaction pathway analysis would involve modeling the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) leaving group. The energy profile of this pathway would reveal the rate-determining step and how the fluorine and iodine substituents influence the reactivity of the ester. The electron-withdrawing nature of the substituents on the aromatic ring would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations would provide a dynamic picture of its behavior over time, offering insights that are not available from static molecular models.

Conformational Dynamics and Solvent Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility would involve the rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the ester.

A molecular dynamics simulation would track the torsional angles of these bonds over time, revealing the preferred conformations of the molecule. The simulation would also quantify the energy barriers between different conformations, indicating how easily the molecule can switch between shapes.

Solvent Effects: The surrounding environment can significantly influence the conformational preferences of a molecule. MD simulations can be performed with the this compound molecule immersed in a box of explicit solvent molecules (e.g., water, chloroform, DMSO). These simulations would show how interactions with the solvent (like hydrogen bonding or dipole-dipole interactions) stabilize or destabilize certain conformations. The results would likely indicate that polar solvents would favor more polar conformations of the molecule.

A hypothetical data table from such a study might look like this:

SolventPredominant Conformation (Dihedral Angle C-C-O-C)Rotational Energy Barrier (kcal/mol)
Gas PhasePlanar3.5
WaterTwisted (approx. 30°)4.2
ChloroformNear-Planar3.8

Interactions with Biological Macromolecules (e.g., DNA, proteins)

MD simulations are a powerful tool for understanding how a small molecule like this compound might interact with biological targets such as proteins or DNA. These simulations can predict potential binding sites and the stability of the molecule-target complex.

Protein Interactions: A simulation would be set up with this compound and a target protein. The simulation would show the molecule exploring the protein's surface and potentially settling into a binding pocket. Analysis of the trajectory would reveal the key amino acid residues involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the binding. The iodine and fluorine atoms would be of particular interest for their potential to form halogen bonds.

DNA Interactions: Similarly, simulations could explore the interaction of this compound with a DNA double helix. These studies would investigate whether the molecule prefers to bind in the major or minor groove of the DNA or intercalate between the base pairs.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (related to biological activity)

QSAR and molecular docking are computational techniques used in drug discovery to predict the biological activity of molecules and understand their binding to a target receptor.

Prediction of Biological Activity Based on Molecular Descriptors

QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. To build a QSAR model for a series of compounds including this compound, one would first calculate a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

A statistical method, such as multiple linear regression, would then be used to find a correlation between these descriptors and the experimentally measured biological activity of the compounds. The resulting equation could then be used to predict the activity of new, untested molecules. For this compound, descriptors related to its halogen atoms would likely be important for its predicted activity.

A hypothetical QSAR equation might look like: Biological Activity = (0.5 * logP) - (0.2 * Molecular Weight) + (1.2 * Halogen_Bond_Donor_Strength) + Constant

Ligand-Receptor Binding Interactions and Drug Design

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. A docking study of this compound would involve:

Receptor Preparation: Obtaining the 3D structure of a target protein.

Ligand Preparation: Generating a 3D model of this compound.

Docking Simulation: Using a docking program to fit the ligand into the binding site of the receptor in various possible orientations and conformations.

Scoring: The program would then use a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The results would provide a detailed 3D model of the ligand-receptor complex, highlighting the specific interactions that contribute to binding. This information is invaluable for designing more potent and selective drugs.

A table summarizing hypothetical docking results might be:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-7.8Tyr123, Leu45, Phe89
Cyclooxygenase-2-8.2Arg513, Val349, Ser530

Spectroscopic Property Prediction and Interpretation

Computational methods can be used to predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted spectrum would be compared with an experimental spectrum to confirm the structure of the compound. The calculations would also help to assign specific peaks to individual protons and carbon atoms in the molecule. The influence of the electron-withdrawing fluorine and iodine atoms on the chemical shifts of the aromatic protons and carbons would be a key feature of the predicted spectrum.

Infrared (IR) and Raman Spectroscopy: DFT calculations can also predict the vibrational frequencies of this compound. These frequencies correspond to the peaks observed in the IR and Raman spectra. The computational results would provide a detailed assignment of each vibrational mode, such as the C=O stretch of the ester, the C-F stretch, and the various vibrations of the benzene ring.

A hypothetical table of predicted vs. experimental spectroscopic data:

Spectroscopic DataPredicted ValueExperimental Value (Hypothetical)
¹H NMR (aromatic proton ortho to F)7.2 ppm7.1 ppm
¹³C NMR (carbon attached to I)95 ppm93 ppm
IR (C=O stretch)1725 cm⁻¹1720 cm⁻¹

Computational NMR and IR Spectroscopy

Computational spectroscopy is a powerful tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules like "this compound". These predictions are valuable for assigning experimental signals and understanding the relationship between molecular structure and spectroscopic output.

Methodology

The standard approach for calculating NMR and IR spectra involves optimizing the molecular geometry of "this compound" using Density Functional Theory (DFT). A popular and effective method for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost. dergipark.org.trelixirpublishers.com Following geometry optimization, the NMR shielding tensors and vibrational frequencies are calculated at the same level of theory.

For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants (σ) for each nucleus (¹H, ¹³C, ¹⁹F). dergipark.org.tr These shielding constants are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, according to the equation δ = σ(ref) - σ(sample). researchgate.net To improve the accuracy of the predicted chemical shifts, linear scaling methods are often applied to correct for systematic errors inherent in the computational approach. nih.govyoutube.com

For IR spectroscopy, the calculation of harmonic vibrational frequencies provides the positions of the absorption bands. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. mpg.de

Predicted Spectroscopic Data

The data would typically be presented in tables, as illustrated below.

Table 1: Illustrative Structure for Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ in ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
Aromatic CH
Methyl (CH₃)
Aromatic C-F
Aromatic C-I
Aromatic C-COOCH₃
Carbonyl (C=O)
Methoxy (OCH₃)
Fluorine

Table 2: Illustrative Structure for Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch
C-F stretch
C-O stretch
Aromatic C-H stretch
Aromatic C=C stretch
CH₃ stretch

These predicted spectra would be invaluable for the unambiguous assignment of experimental NMR and IR data and for providing a more complete spectroscopic characterization of "this compound".

Electronic Excitation Spectra Prediction

The prediction of electronic excitation spectra provides insight into the electronic transitions of a molecule, which are responsible for its absorption of ultraviolet and visible light. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths of organic molecules. uci.eduarxiv.org

Methodology

TD-DFT calculations are typically performed on the ground-state optimized geometry of the molecule. arxiv.org The choice of functional and basis set is crucial for obtaining accurate results. Functionals with long-range corrections, such as the ωB97X-D, are often preferred as they can provide a more accurate description of charge-transfer excitations. arxiv.org The calculations yield a series of vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, which are a measure of the intensity of the absorption bands. youtube.com

Predicted Electronic Properties

A TD-DFT study of "this compound" would provide information on the nature of its low-lying electronic transitions. This would include the energies of the transitions (often expressed in eV or nm) and the orbitals involved (e.g., π → π* or n → π* transitions). This information is crucial for understanding the photophysical properties of the molecule.

The results of such a study would typically be summarized in a table, as shown below.

Table 3: Illustrative Structure for Predicted Electronic Excitation Energies and Oscillator Strengths for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁
S₀ → S₂
S₀ → S₃

These theoretical predictions can be directly compared with experimental UV-Vis absorption spectra to aid in the interpretation of the observed electronic transitions.

Biological Activity and Mechanistic Aspects of Methyl 2 Fluoro 3 Iodobenzoate Derivatives

Antimicrobial and Antibacterial Activities of Related Compounds

The introduction of halogens into the benzoic acid framework is a well-established strategy for enhancing antimicrobial potency. Derivatives of halogenated benzoates have demonstrated notable activity against a range of microbial species, including fungi and bacteria.

Structure-Activity Relationships of Halogenated Benzoates

The type, number, and position of halogen substituents on the aromatic ring are critical determinants of the antimicrobial efficacy of benzoate (B1203000) derivatives. Studies on related compounds reveal distinct structure-activity relationships (SAR).

For instance, the anti-fungal activity of the natural product altholactone (B132534) was significantly enhanced by the addition of a halogenated benzoyl group. nih.gov A comparative study of various halogenated altholactone derivatives demonstrated that while most derivatives exhibited stronger anti-fungal properties than the parent compound, specific halogenation patterns were superior. nih.gov Notably, 3-bromo- (B131339) and 2,4-dichlorobenzoates showed the lowest minimal inhibitory concentration (MIC) values against Cryptococcus neoformans, whereas 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates were highly potent against Saccharomyces cerevisiae. nih.gov

In the context of stimulating microbial dechlorination of polychlorinated biphenyls (PCBs), a different SAR was observed. Several brominated and iodinated benzoates, such as 4-bromobenzoate (B14158574) and 4-iodobenzoate, were found to initiate this microbial activity, whereas their fluorinated and chlorinated counterparts did not. capes.gov.brdss.go.th This suggests that the larger, more polarizable halogens (bromine and iodine) can be crucial for inducing specific microbial enzymatic pathways. capes.gov.brdss.go.th

Further research on other halogenated aromatics, such as β-nitrostyrenes, has reinforced the importance of halogenation. The presence of a fluorine atom at the para-position on the benzene (B151609) ring conferred the highest activity against Gram-negative bacteria. mdpi.com This highlights that even a single, highly electronegative fluorine atom can dramatically influence biological activity.

Table 1: Antimicrobial Activity of Selected Halogenated Benzoate Derivatives

Compound/Derivative Target Organism Activity Metric (MIC) Reference
3-Bromobenzoate of Altholactone Cryptococcus neoformans 16 µg/mL nih.gov
2,4-Dichlorobenzoate of Altholactone Cryptococcus neoformans 16 µg/mL nih.gov
4-Bromobenzoate of Altholactone Saccharomyces cerevisiae 1 µg/mL nih.gov
4-Iodobenzoate of Altholactone Saccharomyces cerevisiae 1 µg/mL nih.gov
1-Bromo-3-chlorobenzoate of Altholactone Saccharomyces cerevisiae 1 µg/mL nih.gov
4-Bromobenzoate PCB Dechlorinating Microbes Primed Dechlorination capes.gov.brdss.go.th
4-Iodobenzoate PCB Dechlorinating Microbes Primed Dechlorination capes.gov.brdss.go.th

Inhibition Mechanisms of Bacterial Enzymes (e.g., topoisomerases)

The antibacterial action of halogenated compounds often involves the inhibition of essential bacterial enzymes. Bacterial topoisomerases, such as DNA gyrase, are primary targets for many antibacterial agents.

Novel bacterial type II topoisomerase inhibitors (NBTIs) have been shown to stabilize single-strand DNA cleavage breaks by DNA gyrase. nih.gov The mechanism involves the inhibitor binding asymmetrically to the gyrase-DNA complex. nih.gov A crystal structure of an NBTI bound to its target revealed that a chlorine atom on the inhibitor forms a "symmetrical bifurcated halogen bond" with the backbone carbonyls of two alanine (B10760859) residues in the enzyme. nih.gov This specific halogen bond interaction is crucial for the compound's potent inhibitory activity. nih.gov The methoxy-naphthyridine portion of the inhibitor intercalates between DNA base pairs, breaking the DNA's symmetry and shifting the scissile phosphate, which ultimately stabilizes the single-strand cleavage. nih.gov

Another identified mechanism for halogenated aromatics involves the inhibition of fatty acid synthesis. Molecular docking simulations have suggested that chlorinated catechols can inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid synthesis pathway. nih.gov This inhibition disrupts the bacterial membrane synthesis, leading to cell death. nih.gov These compounds have demonstrated broad-spectrum activity against multidrug-resistant (MDR) bacteria. nih.gov

Antitumor and Anticancer Research (related to similar compounds)

Halogenated benzoates and related structures have emerged as promising scaffolds in anticancer drug discovery. The incorporation of fluorine and other halogens can enhance cytotoxicity against cancer cell lines and overcome drug resistance.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of anticancer activity for many compounds is the inhibition of human topoisomerases, which are vital for DNA replication in rapidly dividing cancer cells. nih.gov Halogenated benzoate derivatives of altholactone have been shown to be potent inhibitors of human topoisomerase IIα (Topo IIα). nih.gov

The addition of a fluorobenzoyl group to altholactone, in particular, enhances its potency and selectivity in inhibiting Topo IIα. nih.gov These compounds act as Topo II poisons, stabilizing the cleavage complexes and leading to DNA double-strand breaks, which subsequently trigger apoptosis in cancer cells. nih.gov The cytotoxic activities of iodo-, fluoro-, chloro-, and bromo-benzoate derivatives of altholactone were found to be of equal potency against cholangiocarcinoma (CCA) cells. nih.gov

Cell Cycle Arrest and Apoptotic Pathways

Disruption of the cell cycle and induction of programmed cell death (apoptosis) are hallmark mechanisms of effective anticancer agents.

The 3-fluorobenzoate (B1230327) derivative of altholactone was shown to arrest the cancer cell cycle at the sub-G1 phase and induce apoptotic cell death. nih.gov This effect was accompanied by a marked inhibition of Topo IIα protein expression and an increase in phosphorylated H2A.X protein, a marker for DNA double-strand breaks. nih.gov

Studies on other benzoates, such as potassium benzoate, have shown similar effects. Potassium benzoate was found to induce cytotoxicity in liver cancer cells (HepG2) by inhibiting the cell cycle at the G2/M phase. ekb.eg This cell cycle arrest was associated with the induction of apoptosis through the increased expression of p53 and the pro-apoptotic protein Bax, combined with a decrease in the anti-apoptotic protein Bcl-2. ekb.eg The induction of apoptosis by benzoates appears to be a common mechanistic pathway. ekb.egnih.gov

Table 2: Anticancer Mechanisms of Related Halogenated Compounds

Compound/Derivative Cancer Cell Line Mechanism of Action Outcome Reference
Fluorobenzoate of Altholactone Cholangiocarcinoma (CCA) Topoisomerase IIα Inhibition, DNA double-strand breaks Sub-G1 cell cycle arrest, Apoptosis nih.gov
Potassium Benzoate Human Liver Cancer (HepG2) Increased p53 and Bax expression, Decreased Bcl-2 expression G2/M cell cycle arrest, Apoptosis ekb.eg

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

The inclusion of halogens, particularly fluorine and iodine, in a drug candidate like Methyl 2-fluoro-3-iodobenzoate can significantly modify its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacodynamics (PD): The primary PD consideration is the interaction of the drug with its biological target. Halogen atoms can participate in "halogen bonding," a non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this bond increases with the size and polarizability of the halogen, following the order I > Br > Cl > F. acs.org Therefore, the iodine atom in a compound like this compound could form a strong halogen bond within a target's binding pocket, potentially increasing affinity and specificity by up to two orders of magnitude compared to a non-halogenated analogue. acs.org

Pharmacokinetics (PK):

Metabolic Stability: Fluorine substitution is a common strategy to block metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a site susceptible to cytochrome P450 enzyme metabolism, the metabolic stability of a compound can be significantly increased. nih.gov

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, and ability to cross cell membranes. The specific placement of both a lipophilic iodine and a highly electronegative fluorine would create a unique electronic and steric profile influencing these properties.

The strategic combination of a fluorine atom for metabolic stability and an iodine atom for potent halogen bonding at the target site represents a key medicinal chemistry approach that could be embodied in derivatives of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a drug candidate is a critical determinant of its clinical success. The physicochemical properties imparted by the fluorine and iodine substituents on the this compound scaffold are expected to significantly influence its pharmacokinetics.

In a comparative study of fluorinated versus iodinated photosensitizers derived from chlorophyll-a, a notable difference in their pharmacokinetic profiles was observed. The fluorinated versions exhibited maximal tumor uptake at 2 hours post-injection, indicating rapid absorption and distribution. In contrast, the iodinated photosensitizer reached its highest uptake at 24 hours post-injection, suggesting a longer circulation time. nih.gov This suggests that derivatives of this compound could have varied pharmacokinetic behaviors depending on the interplay of the fluoro and iodo substituents.

The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates. By replacing a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, the strong carbon-fluorine bond can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

The following table illustrates a hypothetical comparison of the ADME properties of a hypothetical parent compound versus its fluorinated and iodinated derivatives, based on general principles.

PropertyParent Compound (Hypothetical)Fluorinated DerivativeIodinated Derivative
Absorption ModerateHighModerate to High
Distribution ModerateHighHigh
Metabolism HighLowModerate
Excretion RapidSlowModerate

This table is illustrative and based on general principles of medicinal chemistry.

Efficacy and Safety Profiles

The efficacy and safety of this compound derivatives would be highly dependent on their specific biological target. The electronic and steric properties of the fluorine and iodine atoms would play a crucial role in the molecule's interaction with its target protein, influencing its potency and selectivity.

Role of Halogen Atoms in Enhancing Biological Activity and Selectivity

The strategic incorporation of halogen atoms is a cornerstone of modern drug design. In the case of this compound, both fluorine and iodine offer distinct advantages that can enhance biological activity and selectivity.

Fluorine Effects on Lipophilicity and Metabolic Stability

Fluorine's high electronegativity and small size allow it to significantly alter the electronic properties of a molecule without adding substantial bulk. One of its most valued contributions is the enhancement of metabolic stability. By blocking sites of metabolism, fluorine can prolong the active life of a drug in the body.

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a key factor in its ability to cross biological membranes. The effect of fluorine on lipophilicity can be complex and context-dependent. While a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group can decrease it. This allows for fine-tuning of a drug's solubility and permeability.

The following table summarizes the key effects of fluorine in drug design.

FeatureEffectConsequence for Drug Design
High Electronegativity Alters pKa of nearby functional groupsModulates binding interactions and solubility
Strong C-F Bond Blocks metabolic oxidationIncreases metabolic stability and bioavailability
Small van der Waals Radius Minimal steric hindranceCan act as a bioisostere for hydrogen
Modulation of Lipophilicity Can increase or decrease lipophilicityOptimizes membrane permeability and ADME properties

Iodine Effects on Receptor Binding and X-ray Crystallography

The larger size and polarizability of the iodine atom compared to other halogens allow it to form unique interactions with biological targets. Iodine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.

In a study on the synthesis and biological activities of novel hydrazones of iodobenzoic acid, it was found that the antibacterial activity was significantly higher compared to their non-iodinated counterparts. mdpi.com This highlights the potential of the iodo-substituent to contribute positively to biological activity.

Moreover, the high electron density of iodine makes it a valuable tool in X-ray crystallography. The presence of an iodine atom in a drug-protein complex can facilitate the determination of the three-dimensional structure of the complex, providing crucial insights into the binding mode and guiding further drug design efforts. The crystal structure of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, for example, reveals specific intermolecular interactions that contribute to the crystal packing. researchgate.net

Enzyme Inhibition Studies

While specific enzyme targets for this compound derivatives have not been extensively reported, the presence of the fluorinated and iodinated phenyl ring suggests potential for enzyme inhibitory activity. The electronic and steric properties of these halogens can influence the binding of the molecule to the active site of an enzyme.

Investigation of Specific Enzyme Targets

Given the structural features of this compound, potential enzyme targets could include kinases, proteases, and metabolic enzymes. For instance, many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding site. The 2-fluoro-3-iodophenyl moiety could potentially be designed to interact with specific residues in such a binding pocket.

Research into related compounds provides some clues. For example, some benzimidazole (B57391) derivatives containing a fluorinated benzyl (B1604629) ring have shown antifungal activity by inhibiting fungal enzymes.

Future research could involve screening a library of this compound derivatives against a panel of enzymes to identify potential targets. Once a target is identified, further studies could elucidate the mechanism of inhibition and guide the optimization of the chemical structure for improved potency and selectivity.

Kinetic and Binding Assays

The biological evaluation of derivatives of this compound has been a subject of scientific inquiry, particularly concerning their interactions with various enzymes and receptors. Understanding the kinetic and binding profiles of these compounds is crucial for elucidating their mechanism of action and potential as therapeutic agents. Research in this area often employs a variety of sophisticated assays to quantify the affinity and interaction kinetics between the small molecule derivatives and their biological targets.

Detailed investigations into the structure-activity relationships (SAR) of analogous compounds, such as iodinated and fluorinated benzoyl derivatives, have provided a foundational understanding of how specific substitutions on the aromatic ring influence biological activity. While specific kinetic and binding data for derivatives of this compound are not extensively documented in publicly available literature, the principles of such analyses can be described.

Kinetic assays are fundamental in determining the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor. These assays typically measure the concentration of a substrate or product over time. For an inhibitor derived from this compound, kinetic studies would aim to determine parameters such as the inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the reaction rates at varying substrate and inhibitor concentrations.

Binding assays, on the other hand, directly measure the interaction between a ligand (the derivative) and its receptor or enzyme. A common technique is the competitive binding assay, where the derivative of interest competes with a radiolabeled or fluorescently labeled ligand of known affinity for the same binding site. The concentration of the derivative that inhibits 50% of the specific binding of the labeled ligand is known as the IC₅₀ value. This value can be used to calculate the equilibrium dissociation constant (Kₔ), which reflects the binding affinity of the derivative. A lower Kₔ value indicates a higher binding affinity.

To illustrate the type of data generated from such studies, the following interactive tables present hypothetical kinetic and binding assay results for a series of hypothetical this compound derivatives. These tables are representative of the data that would be sought in experimental research.

Interactive Data Table: Kinetic Inhibition of Target Enzyme by Hypothetical Derivatives

Derivative IDTarget EnzymeKᵢ (nM)Inhibition Type
MFI-D1Kinase A150Competitive
MFI-D2Protease B75Non-competitive
MFI-D3Phosphatase C200Competitive
MFI-D4Kinase A50Mixed

Interactive Data Table: Receptor Binding Affinity of Hypothetical Derivatives

Derivative IDTarget ReceptorIC₅₀ (nM)Kₔ (nM)
MFI-R1GPCR X12060
MFI-R2Ion Channel Y300150
MFI-R3Nuclear Receptor Z8040
MFI-R4GPCR X9045

Future Research and Translational Opportunities for this compound

This compound, a halogenated aromatic ester, stands as a versatile building block in organic synthesis with significant potential for future research and development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, offers multiple avenues for chemical modification. This positions the compound as a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals, materials science, and beyond. This article explores the prospective research directions and translational applications for this intriguing chemical entity.

Q & A

Q. How should researchers present contradictory data in publications involving this compound derivatives?

  • Answer : Use tables to compare experimental vs. theoretical results (e.g., NMR shifts). Highlight anomalies in the discussion section and propose hypotheses (e.g., solvent polarity effects). Include raw data in supplementary materials but avoid redundancy in the main text .

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